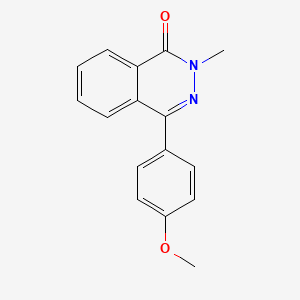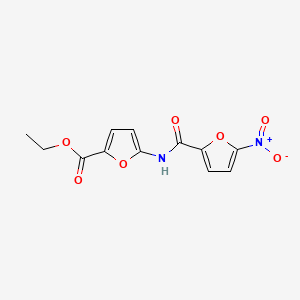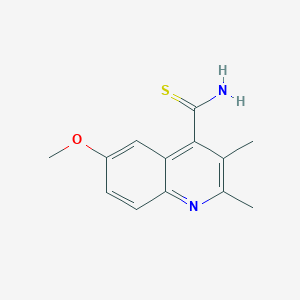
2-(2-(1H-Pyrrol-1-yl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1H-Pyrrol-1-yl)phenoxy)acetic acid is an organic compound that features a pyrrole ring attached to a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Pyrrol-1-yl)phenoxy)acetic acid typically involves the reaction of 2-(1H-pyrrol-1-yl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenol group attacks the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Pyrrol-1-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Brominated or nitrated phenoxyacetic acid derivatives.
Scientific Research Applications
2-(2-(1H-Pyrrol-1-yl)phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Pyrrol-1-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2-(1H-pyrrol-1-yl)acetic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
- (2-(2-((1-Methyl-1H-pyrrol-2-yl)acetyl)carbohydrazonoyl)phenoxy)acetic acid
Uniqueness
2-(2-(1H-Pyrrol-1-yl)phenoxy)acetic acid is unique due to its specific structural arrangement, which combines a pyrrole ring with a phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
| 114322-22-4 | |
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-pyrrol-1-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H11NO3/c14-12(15)9-16-11-6-2-1-5-10(11)13-7-3-4-8-13/h1-8H,9H2,(H,14,15) |
InChI Key |
FRCQPCVALLTUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)

![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
